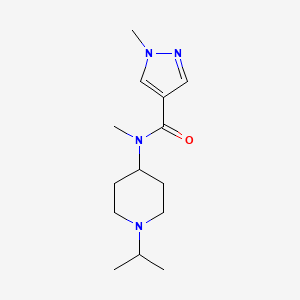
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. The drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and lower blood glucose levels.
Mécanisme D'action
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors work by inhibiting the activity of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, an enzyme that breaks down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion, reduce glucagon secretion, and lower blood glucose levels. By inhibiting N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have a number of biochemical and physiological effects. In addition to increasing insulin secretion and lowering blood glucose levels, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have been shown to improve beta-cell function, reduce inflammation, and improve endothelial function. N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors may also have cardioprotective effects, as they have been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have a number of advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. However, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors may have variable effects depending on the experimental conditions, and their effects may be confounded by other factors such as diet and exercise.
Orientations Futures
There are a number of future directions for research on N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors. Another area of research is the investigation of the long-term effects of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors on beta-cell function and cardiovascular outcomes. Additionally, there is a need for more research on the optimal use of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors in combination with other antidiabetic agents.
Méthodes De Synthèse
The synthesis of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors involves the reaction of a pyrazole-4-carboxamide with a piperidine derivative. For example, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide can be synthesized by reacting N,N-dimethylpyrazole-4-carboxamide with 1-benzyl-4-(2,2,2-trifluoroethoxy)piperidine.
Applications De Recherche Scientifique
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Clinical trials have shown that N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors are effective in improving glycemic control, reducing HbA1c levels, and lowering fasting and postprandial glucose levels. N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have also been shown to have a favorable safety profile, with a low risk of hypoglycemia and weight gain.
Propriétés
IUPAC Name |
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11(2)18-7-5-13(6-8-18)17(4)14(19)12-9-15-16(3)10-12/h9-11,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOHNGAWBOBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)
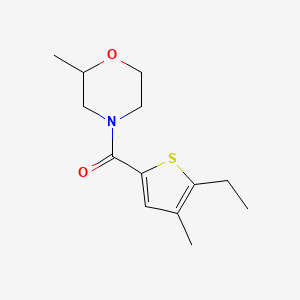
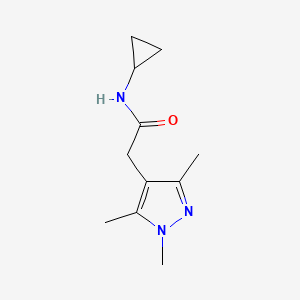
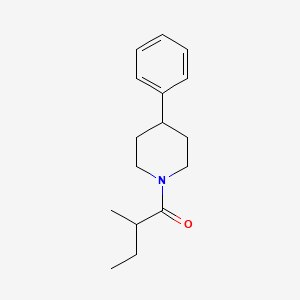
![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)
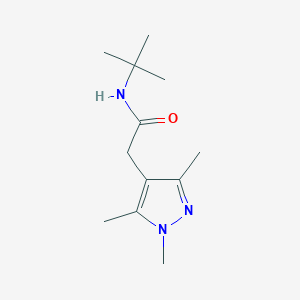
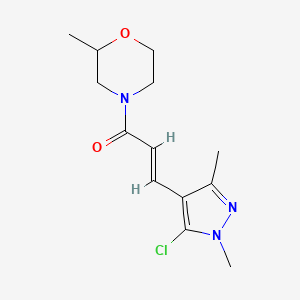
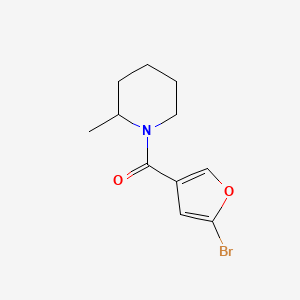
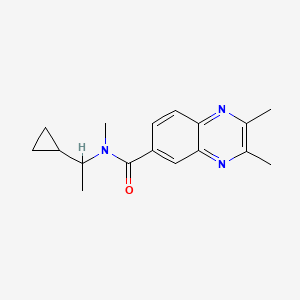
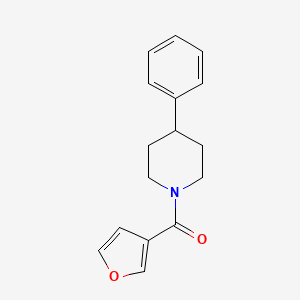
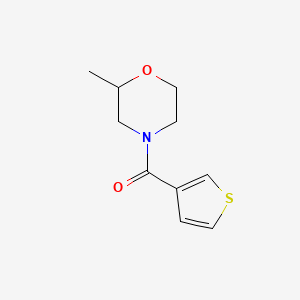
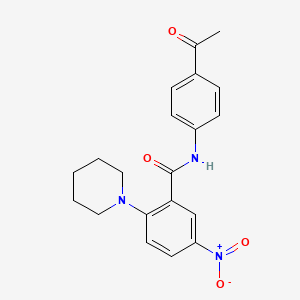
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)